

4-Biphenylacetonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Biphenylacetonitrile**

Cat. No.: **B151210**

[Get Quote](#)

An In-depth Technical Guide to **4-Biphenylacetonitrile**: Properties, Synthesis, and Applications

For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of key chemical intermediates is paramount. **4-Biphenylacetonitrile**, a versatile organic compound, serves as a critical building block in the synthesis of a variety of molecules. This guide provides an in-depth exploration of its physical and chemical properties, detailed experimental protocols, and its applications, with a focus on providing actionable insights for laboratory and research settings.

Core Characteristics of 4-Biphenylacetonitrile

4-Biphenylacetonitrile, also known as 4-phenylbenzyl cyanide, is a nitrile compound featuring a biphenyl backbone.^{[1][2]} This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis.

Physical Properties

The physical properties of **4-Biphenylacetonitrile** are summarized in the table below. These characteristics are fundamental for its handling, storage, and use in various experimental setups.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₁ N	[1][2][3]
Molecular Weight	193.24 g/mol	[1][2][3]
Appearance	White to grey-pink crystalline powder	[2]
Melting Point	88-92 °C	[2][4]
Boiling Point	146-150 °C at 0.03 mmHg	[2][4][5]
Solubility	Soluble in chloroform and methanol; low solubility in water.	[2][5]
Density	1.068 ± 0.06 g/cm ³ (Predicted)	[2][5]

Chemical Identity

- IUPAC Name: 2-(4-phenylphenyl)acetonitrile[1][3]
- CAS Number: 31603-77-7[1][2][3]
- Synonyms: [1,1'-Biphenyl]-4-acetonitrile, (4-Biphenyl)acetonitrile, 4-Cyanomethylbiphenyl, 4-Phenylbenzylcyanide[1][2]

Spectroscopic Profile

Spectroscopic analysis is crucial for the identification and purity assessment of **4-Biphenylacetonitrile**. Below is a summary of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For **4-Biphenylacetonitrile**, the proton (¹H) and carbon-13 (¹³C) NMR spectra are characteristic.

¹H NMR (Varian A-60): Data available, typically showing complex aromatic multiplets and a singlet for the methylene protons.[3]

¹³C NMR: Expected to show distinct signals for the nitrile carbon, the methylene carbon, and the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

FTIR (KBr Wafer): The spectrum of **4-Biphenylacetonitrile** will prominently feature a sharp absorption band characteristic of the nitrile group (C≡N) and bands corresponding to the aromatic C-H and C=C bonds.[3]

Mass Spectrometry (MS)

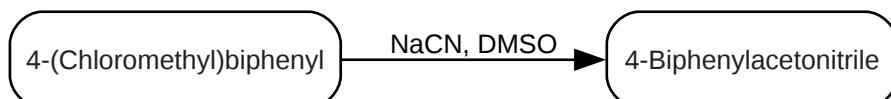
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

GC-MS: The mass spectrum typically shows the molecular ion peak (M⁺) at m/z 193, along with other fragmentation peaks.[3]

Chemical Properties and Reactivity

The chemical reactivity of **4-Biphenylacetonitrile** is centered around the nitrile functional group and the benzylic protons.

- Condensation Reactions: It readily undergoes condensation reactions. For instance, it reacts with ethyl phenyl propiolate to yield biphenyl derivatives of acetylenic β-ketocyanide.[2]
- Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 4-biphenylacetic acid.
- Reduction: The nitrile group can be reduced to a primary amine, 2-(4-biphenylyl)ethanamine.
- Alkylation: The acidic nature of the methylene protons allows for alkylation at the carbon adjacent to the nitrile group.


Synthesis of 4-Biphenylacetonitrile: An Experimental Protocol

Several methods have been reported for the synthesis of **4-Biphenylacetonitrile**. A common approach involves the cyanation of a suitable biphenyl derivative.

Synthesis via Cyanation of 4-(Chloromethyl)biphenyl

This method provides a straightforward route to **4-Biphenylacetonitrile**.

Reaction Scheme:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 4-Biphenylacetonitrile | 31603-77-7 [smolecule.com]
- 2. 4-Biphenylacetonitrile | 31603-77-7 [chemicalbook.com]
- 3. 4-Biphenylacetonitrile | C14H11N | CID 35856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Biphenylacetonitrile | 31603-77-7 [amp.chemicalbook.com]
- 5. 4-Biphenylacetonitrile CAS#: 31603-77-7 [chemicalbook.com]
- To cite this document: BenchChem. [4-Biphenylacetonitrile physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151210#4-biphenylacetonitrile-physical-and-chemical-properties\]](https://www.benchchem.com/product/b151210#4-biphenylacetonitrile-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com